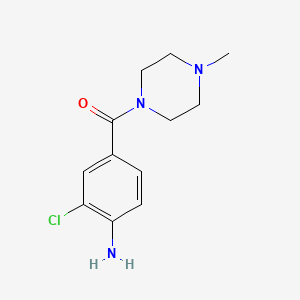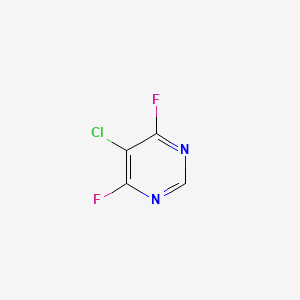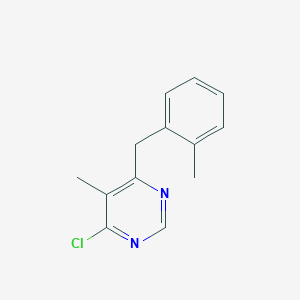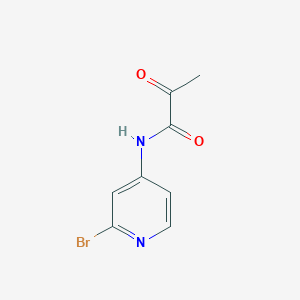
(4-Amino-3-chlorophenyl)-(4-methylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Amino-3-chlorophenyl)-(4-methylpiperazin-1-yl)methanone is an organic compound that features a unique combination of functional groups, including an amino group, a chloro group, and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-chlorophenyl)-(4-methylpiperazin-1-yl)methanone typically involves the reaction of 4-amino-3-chlorobenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
(4-Amino-3-chlorophenyl)-(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Hydrocarbon derivatives with the chloro group replaced by hydrogen.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-Amino-3-chlorophenyl)-(4-methylpiperazin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-Amino-3-chlorophenyl)-(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a biological pathway.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with similar functional groups used in organic synthesis and as an intermediate in pharmaceuticals.
3-Aminobenzotrifluoride: A derivative of trifluorotoluene used as a precursor to herbicides.
Uniqueness
(4-Amino-3-chlorophenyl)-(4-methylpiperazin-1-yl)methanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
分子式 |
C12H16ClN3O |
|---|---|
分子量 |
253.73 g/mol |
IUPAC名 |
(4-amino-3-chlorophenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H16ClN3O/c1-15-4-6-16(7-5-15)12(17)9-2-3-11(14)10(13)8-9/h2-3,8H,4-7,14H2,1H3 |
InChIキー |
HQQBDHKEWSOIEF-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,2'-Bipyridine]-6-carboximidamide](/img/structure/B13879426.png)



![7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13879457.png)


![N-[4-[[7-[3-(dimethylamino)propoxy]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13879472.png)

![N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]-2-methoxybenzamide](/img/structure/B13879484.png)
![N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13879492.png)
![4-[3-(Dimethylamino)propylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879502.png)

